molecular formula C17H16FN3O2 B7462945 N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline

N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline

Cat. No. B7462945
M. Wt: 313.33 g/mol
InChI Key: CVTSDPOUNOTCBO-UHFFFAOYSA-N
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Description

N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in the field of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in inflammation, cancer, and microbial infections. N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, including protein kinase B (Akt) and mitogen-activated protein kinase (MAPK), which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis and colitis. N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline is its versatility in terms of its potential applications in the field of pharmaceuticals. It exhibits a wide range of biological activities and has the potential to be used as a drug delivery system. However, one of the limitations of N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline is its complex synthesis method, which requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

Future Directions

There are several future directions for the research on N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline. One potential direction is the development of novel drug delivery systems based on N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline, which could improve the efficacy and safety of existing drugs. Another potential direction is the investigation of the mechanism of action of N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline, which could lead to the identification of new targets for drug development. Finally, the development of new synthetic routes for N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline could improve the yield and purity of the compound, making it more accessible for research and development purposes.
Conclusion
In conclusion, N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline is a chemical compound with significant potential for applications in the field of pharmaceuticals. Its complex synthesis method and versatile biological activities make it an attractive target for research and development. Further research is needed to fully understand the mechanism of action of N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline and to explore its potential applications in drug delivery systems.

Synthesis Methods

The synthesis of N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline involves the reaction between 4-fluorobenzyl alcohol, N-methylaniline, and 1,2,4-oxadiazole in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is subsequently converted into the final product. The synthesis of N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

Scientific Research Applications

N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline has also been investigated for its potential as a drug delivery system, due to its ability to selectively target cancer cells and deliver therapeutic agents.

properties

IUPAC Name

N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-21(14-5-3-2-4-6-14)11-17-19-16(20-23-17)12-22-15-9-7-13(18)8-10-15/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTSDPOUNOTCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)COC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline

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